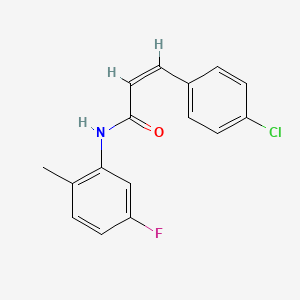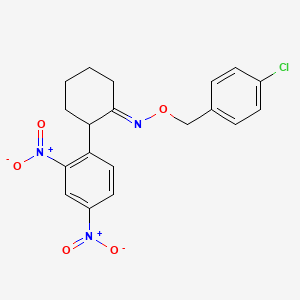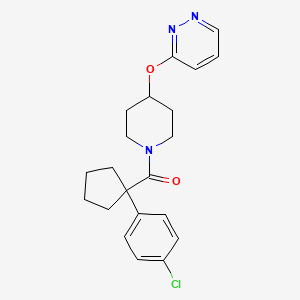
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide, also known as CPFA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPFA belongs to the class of acrylamide derivatives, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
Antipathogenic Activity
Acrylamide derivatives like 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide have been studied for their interaction with bacterial cells. They exhibit significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Protein Fluorescence Quenching
Acrylamide is an efficient quencher of tryptophanyl fluorescence in proteins. This quenching reaction, involving physical contact between the quencher and an excited indole ring, provides insights into the exposure of tryptophan residues in proteins. Such studies are valuable for monitoring protein conformational changes (Eftink & Ghiron, 1976).
Sensing Hydrophilic Compounds
Self-assembled aggregates of acrylamide derivatives can selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This capability to transfer compounds from aqueous solutions to organic media highlights their potential in various scientific applications (Sawada et al., 2000).
Corrosion Inhibition
Specific acrylamide derivatives have been shown to be effective corrosion inhibitors for copper in nitric acid solutions. This property is crucial for various industrial applications, particularly in materials science and engineering (Abu-Rayyan et al., 2022).
Biocompatible Luminogens
Acrylamide derivatives are used in the synthesis of biocompatible macromolecular luminogens. These luminogens have applications in sensing and removal of metal ions like Fe(III) and Cu(II), as well as in cell imaging, demonstrating their versatility in both environmental and biological sciences (Dutta et al., 2020).
Insecticidal Agents
Certain acrylamide derivatives have been synthesized for use as insecticidal agents. Their efficacy against pests like the cotton leafworm, Spodoptera littoralis, indicates their potential in agricultural and pest control applications (Rashid et al., 2021).
Virus Agglutination Inhibition
Acrylamide copolymers have been found to inhibit the agglutination of erythrocytes by influenza A virus. This suggests potential applications in virology and the development of antiviral therapies (Lees et al., 1994).
Chemical Reactions and Rearrangements
Acrylamide derivatives undergo interesting chemical reactions, such as O,N and N,N double rearrangement, which are fundamental to synthetic chemistry and material science (Yokoyama, Hatanaka, & Sakamoto, 1985).
Radiotracer Synthesis
Acrylamide compounds have been utilized in the synthesis of radiotracers for positron emission tomography (PET), demonstrating their importance in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Detection of Tritium-Labelled Proteins
Acrylamide gels are used in detecting tritium-labelled proteins and nucleic acids, crucial in biochemical and molecular biology research (Bonner & Laskey, 1974).
Nanocomposite Preparation
Acrylamide oligomers have been used in preparing nanocomposites with applications in surface modification and polymer science (Sawada, Ishida, & Sasazawa, 2007).
Propriétés
IUPAC Name |
(Z)-3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11-2-8-14(18)10-15(11)19-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,19,20)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSRWOELFDHNR-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)NC(=O)/C=C\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2602395.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)



![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)
![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)
![(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602416.png)